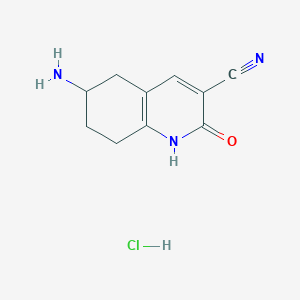

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride typically involves the reaction of β-amino enone with cyanoacetamide in water under microwave irradiation . This method provides a straightforward and efficient route to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline have demonstrated promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the effectiveness of certain derivatives against resistant bacterial strains, suggesting potential for development as new antibiotics .

Cyclic Nucleotide Phosphodiesterase Inhibition

This compound has been investigated for its role as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP, which are vital for various physiological processes. Inhibiting these enzymes can lead to therapeutic effects in treating cardiovascular diseases and erectile dysfunction. Research has explored the structure-activity relationship of hexahydroquinoline derivatives in this context .

Material Science

Polymeric Applications

The unique structure of 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline allows it to be utilized in polymeric materials. It has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The compound acts as a modifier that can improve the performance of polymers used in coatings and adhesives .

Nanotechnology

In nanotechnology applications, this compound has been used in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for creating nanocarriers that can deliver drugs more effectively to targeted sites within the body .

Cosmetic Formulations

Skin Care Products

The compound's properties have led to its exploration in cosmetic formulations. It is being studied for its potential benefits in skin care products due to its moisturizing and anti-inflammatory effects. Research indicates that formulations containing this compound exhibit enhanced skin hydration and improved barrier function .

Formulation Stability

In cosmetic science, 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline has been evaluated for its role in stabilizing emulsions. Its inclusion in formulations helps maintain consistency and efficacy over time by preventing phase separation and enhancing the overall sensory experience of topical products .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride include:

- 6-Aminopenicillanic acid

- N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid

Uniqueness

This versatility makes it a valuable compound in various fields of research and industry .

Actividad Biológica

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride (CAS No. 1823582-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical formula: . Its structure includes a quinoline core with an amino group and a carbonitrile moiety, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can inhibit various enzymes and proteins involved in critical biological pathways.

Notably, the compound has been shown to modulate hydrogen sulfide (H₂S) metabolism, which is linked to neurodegeneration and cancer. By influencing H₂S synthesis pathways, it may exert protective effects in cellular models of oxidative stress and inflammation .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antioxidant Effects | Exhibits significant antioxidant properties by scavenging free radicals. |

| Enzyme Inhibition | Inhibits enzymes related to H₂S metabolism and other critical pathways. |

| Cytotoxicity | Demonstrates cytotoxic effects against various cancer cell lines in vitro. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative damage in experimental models. |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in colon cancer cells (SW480) through the activation of caspase pathways and modulation of H₂S levels .

- Neuroprotection : In a model of neurodegeneration, treatment with this compound reduced oxidative stress markers and improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

- Antioxidant Activity : The compound was tested for its ability to scavenge reactive oxygen species (ROS) in vitro. It showed a dose-dependent reduction in ROS levels, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative damage .

Synthesis and Research Applications

The synthesis typically involves the reaction of β-amino enone with cyanoacetamide under microwave irradiation conditions. This efficient synthetic route allows for the production of the compound on a larger scale for research purposes .

In terms of applications:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting neurodegenerative diseases and cancer.

- Biological Studies : Used extensively in research to explore its effects on cellular metabolism and enzyme regulation.

Propiedades

IUPAC Name |

6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14;/h3,8H,1-2,4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTHMGMSFITLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C(=O)N2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823582-76-8 | |

| Record name | 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.